(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate is an organic compound that features a nitrobenzoate ester linked to an amino-oxopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (1-Amino-1-oxopropan-2-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and (1-Amino-1-oxopropan-2-yl) alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Reduction: 4-Aminobenzoic acid and (1-Amino-1-oxopropan-2-yl) alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
(1-Amino-1-oxopropan-2-yl) 4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
(1-Amino-1-oxopropan-2-yl) 4-methylbenzoate: Contains a methyl group instead of a nitro group.
Uniqueness: (1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(9(11)13)17-10(14)7-2-4-8(5-3-7)12(15)16/h2-6H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWLBVRKGYDUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.